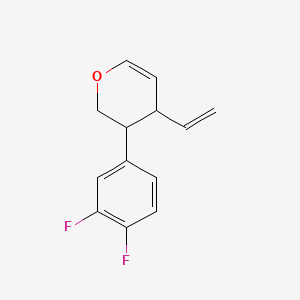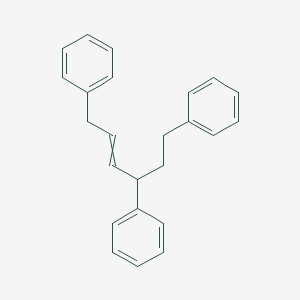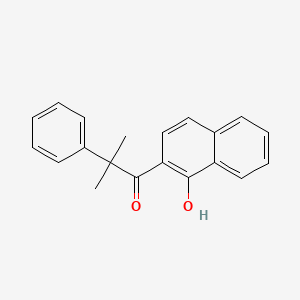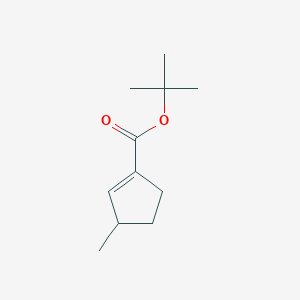
1-Cyclopentene-1-carboxylic acid, 3-methyl-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentene-1-carboxylic acid, 3-methyl-, 1,1-dimethylethyl ester is an organic compound with the molecular formula C11H18O2. It is a derivative of cyclopentene and is characterized by the presence of a carboxylic acid ester group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentene-1-carboxylic acid, 3-methyl-, 1,1-dimethylethyl ester typically involves the esterification of 1-Cyclopentene-1-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopentene-1-carboxylic acid, 3-methyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-Cyclopentene-1-carboxylic acid, 3-methyl-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentene-1-carboxylic acid, 3-methyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopentene-1-carboxylic acid, methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Cyclopentanecarboxylic acid: Lacks the cyclopentene ring and has a different reactivity profile.
Methyl 1-cyclopentene-1-carboxylate: Another ester derivative with different substituents.
Uniqueness
1-Cyclopentene-1-carboxylic acid, 3-methyl-, 1,1-dimethylethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its structure allows for selective reactions and applications in various fields, making it a valuable compound in research and industry.
Propiedades
Número CAS |
479201-45-1 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
tert-butyl 3-methylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-8-5-6-9(7-8)10(12)13-11(2,3)4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
GQUYFCQFFGXXPO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 1,2,3,6-tetrahydro-1-[(1R)-1-phenylethyl]-2-propyl-, (2S)-](/img/structure/B14249188.png)
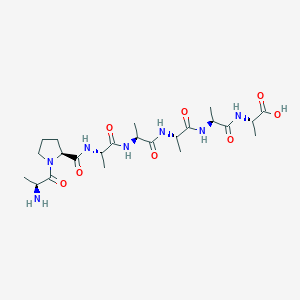
![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)
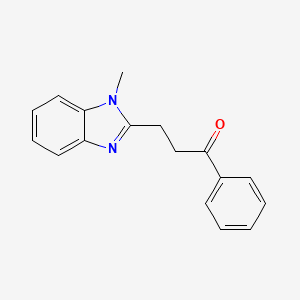

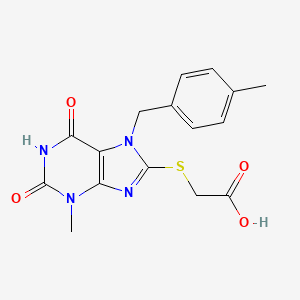
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14249232.png)
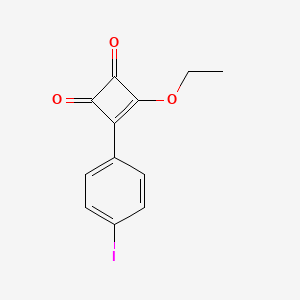
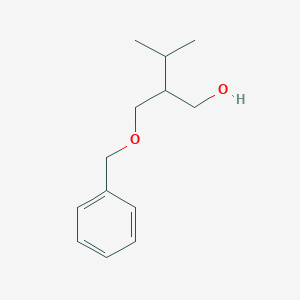
![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)

